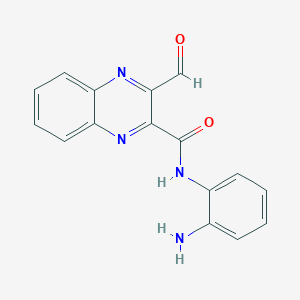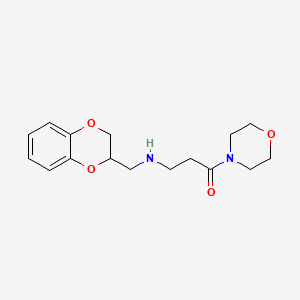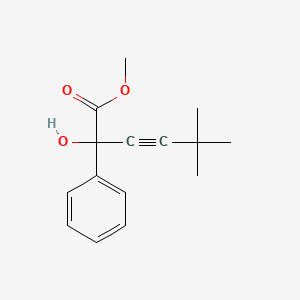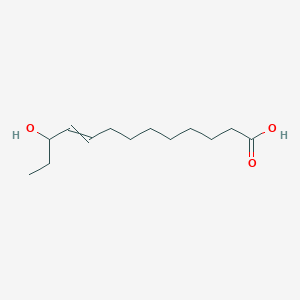![molecular formula C27H40N2O3 B14344095 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol CAS No. 92412-46-9](/img/structure/B14344095.png)
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol typically involves the following steps:
Diazotization: The process begins with the diazotization of an aromatic amine to form a diazonium salt. This is achieved by reacting the aromatic amine with nitrous acid under acidic conditions.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.
Alkylation: The resulting azo compound is then alkylated with a dodecyloxy group using an appropriate alkylating agent.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. The presence of the azo group allows it to participate in redox reactions, which can influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}benzoic acid
- 3-(4-{[4-(Dodecyloxy)phenyl]ethynyl}phenoxy)-1-propanol
Uniqueness
3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol is unique due to the presence of both the dodecyloxy and hydroxyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
92412-46-9 |
|---|---|
Fórmula molecular |
C27H40N2O3 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
3-[4-[(4-dodecoxyphenyl)diazenyl]phenoxy]propan-1-ol |
InChI |
InChI=1S/C27H40N2O3/c1-2-3-4-5-6-7-8-9-10-11-22-31-26-17-13-24(14-18-26)28-29-25-15-19-27(20-16-25)32-23-12-21-30/h13-20,30H,2-12,21-23H2,1H3 |
Clave InChI |
SIEJDCDGBZYBJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Dodecyloxy)methyl]-N,N-dimethylbenzenemethanaminium chloride](/img/structure/B14344014.png)


![1-{[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-1H-indole-2,3-dione](/img/structure/B14344032.png)









![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)
